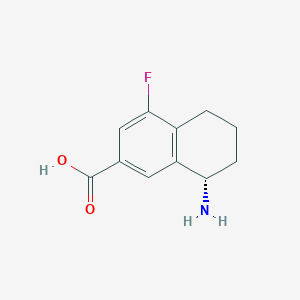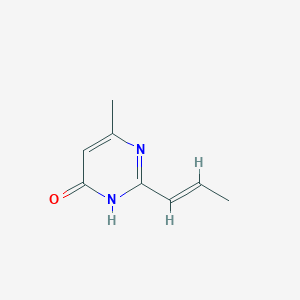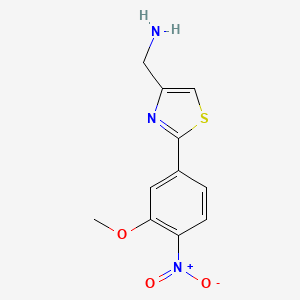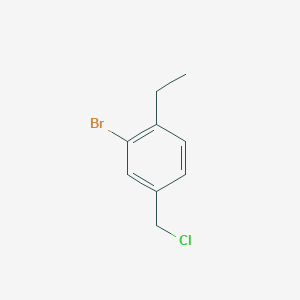
2-Bromo-4-(chloromethyl)-1-ethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-4-(chloromethyl)-1-ethylbenzene is an organic compound with the molecular formula C9H10BrCl. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom at the second position, a chloromethyl group at the fourth position, and an ethyl group at the first position. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(chloromethyl)-1-ethylbenzene typically involves the bromination and chloromethylation of 1-ethylbenzene. The process can be summarized as follows:
Bromination: 1-Ethylbenzene is treated with bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce a bromine atom at the ortho position relative to the ethyl group.
Chloromethylation: The brominated product is then subjected to chloromethylation using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst like zinc chloride (ZnCl2) to introduce the chloromethyl group at the para position relative to the ethyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
2-Bromo-4-(chloromethyl)-1-ethylbenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine and chloromethyl groups can be replaced by other nucleophiles.
Oxidation: The ethyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The bromine and chloromethyl groups can be reduced to form simpler hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents like water or dimethyl sulfoxide (DMSO).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products
Nucleophilic Substitution: Products include 2-substituted-4-(chloromethyl)-1-ethylbenzenes or 2-bromo-4-substituted-1-ethylbenzenes.
Oxidation: Products include 2-bromo-4-(chloromethyl)benzoic acid or 2-bromo-4-(chloromethyl)benzaldehyde.
Reduction: Products include 2-bromo-4-methyl-1-ethylbenzene or 2-chloro-4-methyl-1-ethylbenzene.
科学的研究の応用
2-Bromo-4-(chloromethyl)-1-ethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Bromo-4-(chloromethyl)-1-ethylbenzene involves its interaction with various molecular targets. The bromine and chloromethyl groups can participate in electrophilic and nucleophilic reactions, respectively, leading to the formation of new chemical bonds and products. The ethyl group can undergo oxidation or reduction, further modifying the compound’s structure and reactivity.
類似化合物との比較
Similar Compounds
2-Bromo-4-chlorobenzaldehyde: Similar structure but with an aldehyde group instead of an ethyl group.
2-Bromo-4-chlorotoluene: Similar structure but with a methyl group instead of an ethyl group.
2-Bromo-4-chlorophenol: Similar structure but with a hydroxyl group instead of an ethyl group.
Uniqueness
2-Bromo-4-(chloromethyl)-1-ethylbenzene is unique due to the presence of both bromine and chloromethyl groups on the benzene ring, along with an ethyl group. This combination of substituents imparts distinct reactivity and properties to the compound, making it valuable for various chemical transformations and applications.
特性
分子式 |
C9H10BrCl |
|---|---|
分子量 |
233.53 g/mol |
IUPAC名 |
2-bromo-4-(chloromethyl)-1-ethylbenzene |
InChI |
InChI=1S/C9H10BrCl/c1-2-8-4-3-7(6-11)5-9(8)10/h3-5H,2,6H2,1H3 |
InChIキー |
UJOOZTHNCFQRMU-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=C(C=C1)CCl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


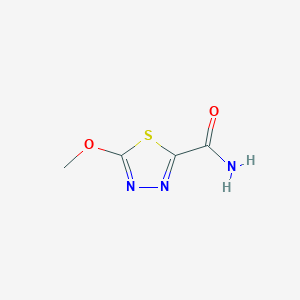
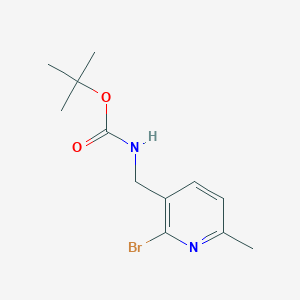
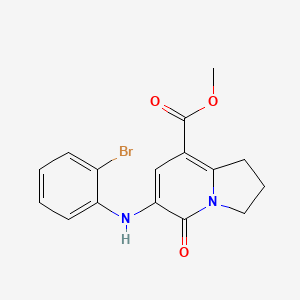

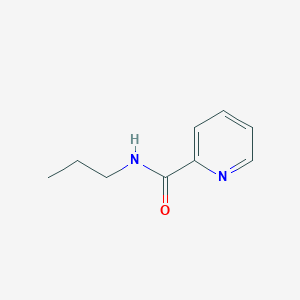
![6-Ethyl-4-(2-hydroxyethyl)-2H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B13120237.png)
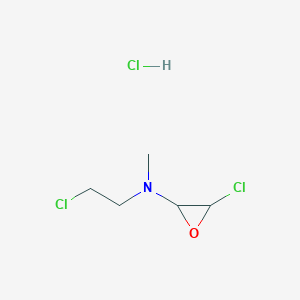
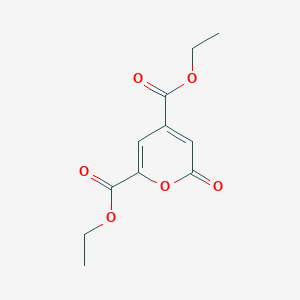
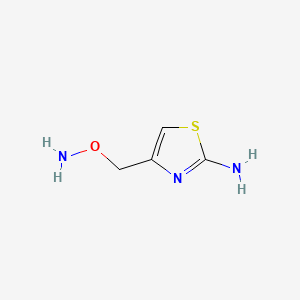
![2-Bromo-4-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B13120250.png)
